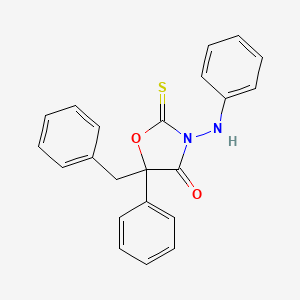![molecular formula C9H10N6O B14403586 N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine CAS No. 88541-02-0](/img/structure/B14403586.png)
N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a complex organic compound that features a unique combination of functional groups, including an aminophenyl group, an oxadiazole ring, and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves multiple steps, starting with the preparation of the 3-aminophenyl precursor. This can be achieved through nitration of aniline followed by reduction to obtain 3-aminophenyl . The next step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized through cyclization reactions involving appropriate precursors . Finally, the guanidine moiety is introduced through guanylation reactions, often using reagents such as nitroguanidines .
Industrial Production Methods
Industrial production methods for N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The aminophenyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine include other guanidine derivatives and oxadiazole-containing compounds . Examples include:
3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine: A closely related compound with similar structural features.
N-(3-Aminophenyl)methanesulfonamide: Another aminophenyl derivative with distinct chemical properties.
Uniqueness
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88541-02-0 |
|---|---|
Fórmula molecular |
C9H10N6O |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
2-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H10N6O/c10-6-3-1-2-5(4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15) |
Clave InChI |
LHJVRBUCOWFZKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NOC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
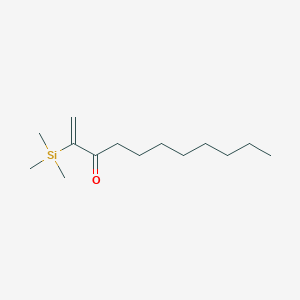
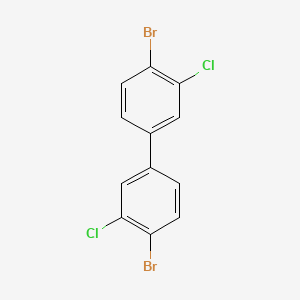
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)


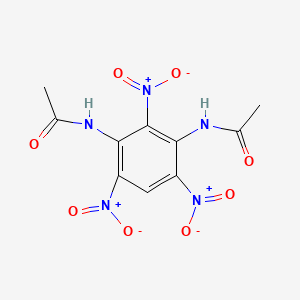
![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
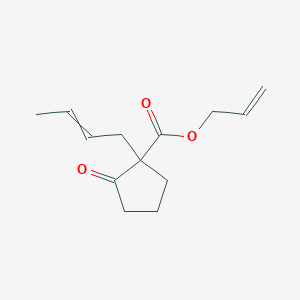
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
